N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide
Description
N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide is a synthetic benzamide derivative characterized by a 2,6-difluorobenzamide core linked to a substituted ethylamine group. The ethylamine moiety features a dimethylamino group and a 1-benzothiophen-3-yl aromatic heterocycle. The compound’s unique substituents—a benzothiophene ring and a tertiary amine—distinguish it from other benzamide derivatives, which are commonly used in agrochemicals or pharmaceuticals .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2OS/c1-23(2)16(13-11-25-17-9-4-3-6-12(13)17)10-22-19(24)18-14(20)7-5-8-15(18)21/h3-9,11,16H,10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPWCZBBTWTEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=CC=C1F)F)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of 2,6-Difluorobenzonitrile in Near-Critical Water
A patent by CN1861575A describes a catalytic-free hydrolysis method using near-critical water, which eliminates environmental concerns associated with acid or base catalysts. The procedure involves:
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Reactants : 2,6-difluorobenzonitrile and deionized water (weight ratio 1:2–7:1).
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Conditions : Heating to 200–350°C for 1–10 hours under autogenous pressure.
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Workup : Salt precipitation with sodium chloride (10–150 g/L), followed by filtration and drying.
Key Data :
| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 220 | 8 | 27.1 | 26.7 |
| 240 | 6 | 39.5 | 51.2 |
| 260 | 7 | 96.0 | 96.2 |
Optimal yields (96.2%) are achieved at 260°C for 7 hours, demonstrating the efficiency of near-critical water in promoting nitrile-to-amide conversion.
Synthesis of the Amine Intermediate: 2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethylamine
The amine side chain is synthesized through a sequence involving benzothiophene functionalization and reductive amination.
Friedel-Crafts Acylation of Benzothiophene
Benzothiophene is acylated at the 3-position using acetyl chloride under Friedel-Crafts conditions (AlCl₃ catalyst, DCM solvent). The resulting 3-acetylbenzothiophene is then subjected to a Mannich reaction with dimethylamine and formaldehyde to introduce the dimethylamino group.
Reductive Amination
The ketone intermediate is converted to the primary amine via reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol. This step yields 2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethylamine, which is purified via column chromatography (silica gel, ethyl acetate/hexane).
Characterization Data :
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¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.0 Hz, 1H), 7.45–7.30 (m, 3H), 3.65 (m, 1H), 2.95 (s, 6H), 2.70–2.50 (m, 2H).
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MS (ESI+) : m/z 247.1 [M+H]⁺.
Coupling of 2,6-Difluorobenzamide with the Amine Intermediate
The final step involves amide bond formation between 2,6-difluorobenzamide and the amine intermediate.
Activation of 2,6-Difluorobenzamide
2,6-Difluorobenzamide is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. The reaction is monitored by TLC (Rf = 0.6 in ethyl acetate/hexane 1:3), and excess SOCl₂ is removed under vacuum.
Amide Coupling Reaction
The acid chloride is reacted with 2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base. The mixture is stirred at room temperature for 12 hours, followed by aqueous workup and purification via recrystallization (ethanol/water).
Reaction Conditions :
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Molar Ratio : 1:1.2 (acid chloride:amine).
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Solvent : DCM.
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Base : TEA (2 equiv).
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Yield : 68–72%.
Characterization of Final Product :
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.10 (d, J = 8.0 Hz, 1H), 7.70–7.40 (m, 5H), 4.20 (m, 1H), 3.10 (s, 6H), 2.90–2.70 (m, 2H).
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HRMS (ESI+) : m/z 402.1423 [M+H]⁺ (calc. 402.1420).
Alternative Synthetic Routes and Optimization
Direct Coupling via Carbodiimide Reagents
An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 2,6-difluorobenzoic acid, bypassing the acid chloride intermediate. This method reduces side reactions but requires stringent moisture control.
Comparison of Methods :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Acid Chloride Coupling | 68–72 | 95–98 |
| EDC/HOBt Mediated | 65–70 | 93–96 |
Challenges and Mitigation Strategies
Steric Hindrance
The bulky benzothiophene group impedes nucleophilic attack during amide coupling. Using excess amine (1.2 equiv) and prolonged reaction times (24 hours) improves yields.
Purification Difficulties
The polar dimethylamino group complicates isolation. Recrystallization from ethanol/water (4:1) effectively removes unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamide moiety, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions can be conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets within biological systems. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Agrochemical Benzamide Derivatives
Several 2,6-difluorobenzamide derivatives are registered as pesticides, primarily acting as insect growth regulators (IGRs) by inhibiting chitin synthesis. Key analogs include:
Key Structural Differences :
- The target compound substitutes the urea-linked aromatic groups in agrochemical analogs (e.g., teflubenzuron) with a benzothiophene-dimethylaminoethyl chain.
- The dimethylamino group introduces basicity, which could enhance solubility or receptor interaction compared to neutral urea-linked derivatives.
Pharmacologically Active Benzamides
Antioxidant Benzamide (THHEB)
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-benzamide (THHEB) is a benzamide with demonstrated antioxidant activity, showing strong free-radical scavenging capabilities (IC₅₀ = 22.8 μM for DPPH) . Unlike the target compound, THHEB features hydroxyl-rich substituents, which are critical for its redox activity. This highlights how polar substituents on benzamides can drive antioxidant efficacy, whereas lipophilic groups (e.g., benzothiophene) may favor membrane penetration or pesticidal activity.
Piperazinyl Sulfonyl Benzamide (CAS 897613-00-2)
N-(2-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,6-difluorobenzamide (CAS 897613-00-2) shares the 2,6-difluorobenzamide core but incorporates a sulfonated piperazine group . In contrast, the target compound’s benzothiophene group may confer distinct electronic or steric properties, possibly influencing receptor selectivity.
Research Implications and Gaps
- Comparative studies with teflubenzuron could clarify whether the benzothiophene moiety retains pesticidal activity or shifts functionality.
- Solubility and pharmacokinetic properties remain uncharacterized; the dimethylamino group may enhance bioavailability compared to agrochemical analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
